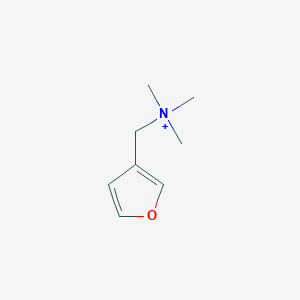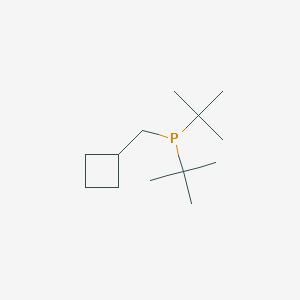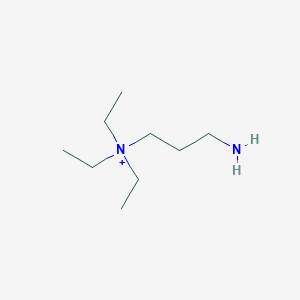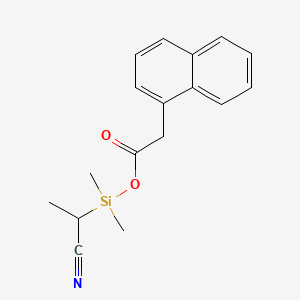
2-Phenyl-7-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-7-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological and pharmaceutical properties This compound is characterized by the presence of a phenyl group at the 2-position and a trifluoromethyl group at the 7-position of the quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-7-(trifluoromethyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a trifluoromethyl-substituted diketone. This reaction is usually carried out under acidic conditions and requires heating to facilitate the formation of the quinoxaline ring . Another method involves the reaction of 2-bromoquinoxaline with trifluoromethyl-substituted phenylboronic acid under Suzuki-Miyaura coupling conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The use of microwave-assisted synthesis and green chemistry principles can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-7-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which exhibit different biological activities.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper are used in substitution reactions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Aplicaciones Científicas De Investigación
2-Phenyl-7-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-7-(trifluoromethyl)quinoxaline involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a simpler structure and similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse pharmacological properties.
Cinnoline: A structural isomer of quinoxaline with distinct chemical reactivity and applications.
Uniqueness: 2-Phenyl-7-(trifluoromethyl)quinoxaline is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities and makes it a valuable compound for drug discovery and development .
Propiedades
Número CAS |
102729-42-0 |
|---|---|
Fórmula molecular |
C15H9F3N2 |
Peso molecular |
274.24 g/mol |
Nombre IUPAC |
2-phenyl-7-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C15H9F3N2/c16-15(17,18)11-6-7-12-13(8-11)20-14(9-19-12)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
AUXRHQAIXXUFRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


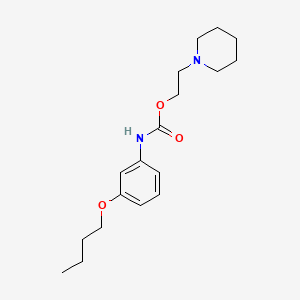
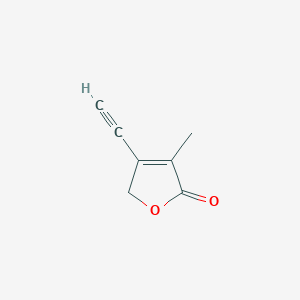
-](/img/structure/B14324546.png)
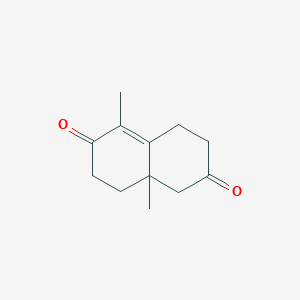
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
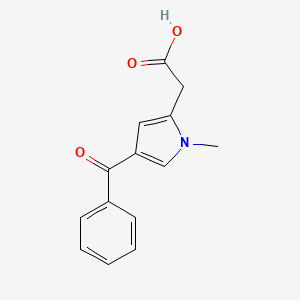
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
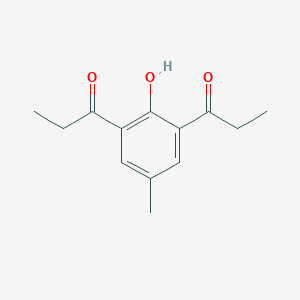
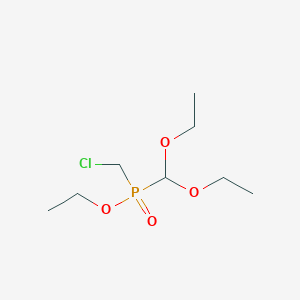
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
